2,5-Dimethylphenol

Vue d'ensemble

Description

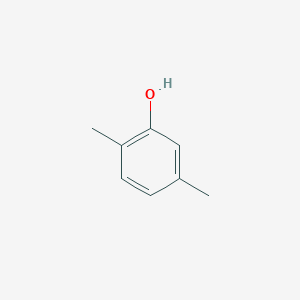

2,5-Dimethylphenol, also known as 2,5-xylenol or p-xylenol, is an organic compound with the chemical formula C₈H₁₀O. It is a type of phenol where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is a white crystalline solid with a characteristic phenolic odor. It is slightly soluble in water but more soluble in organic solvents such as ethanol, chloroform, and ether .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenol can be synthesized through various methods. One common method involves the methylation of phenol using methanol in the presence of an acidic catalyst such as sulfuric acid or aluminum chloride. The reaction typically occurs at elevated temperatures and pressures to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of isophorone. In this process, isophorone is mixed with a homogeneous catalyst such as dimethyl carbonate and an anti-coking agent like dimethyl sulfide. The mixture is then subjected to catalytic cracking at temperatures around 550-560°C. The resulting product is then purified through reduced pressure rectification .

Analyse Des Réactions Chimiques

Catalytic Cyclization with Acetylene

2,5-DMP is synthesized via a gold(I)-catalyzed reaction between 2,5-dimethylfuran (derived from cellulose) and acetylene derivatives. This method emphasizes sustainability by using renewable feedstocks :

Reaction Scheme :

2,5-Dimethylfuran + Acetylene → this compound

Key Parameters :

| Parameter | Value/Detail |

|---|---|

| Catalyst | Au(I)Cl/AgSbF₆ |

| Solvent | 1,2-Dichloroethane |

| Temperature | 20–23°C |

| Reaction Time | 20–40 hours |

| Yield | 20% |

This method avoids traditional coal tar extraction, but the low yield highlights challenges in scalability .

Vapor-Phase Methylation to 2,3,6-Trimethylphenol (2,3,6-TMP)

2,5-DMP undergoes methylation to produce 2,3,6-TMP, a precursor for vitamin E :

Reaction Scheme :

2,5-DMP + Methylating Agent → 2,3,6-TMP

Industrial Relevance :

-

Catalyst : Typically acidic or zeolitic catalysts.

-

Conditions : High-temperature vapor phase (>200°C).

-

Application : 2,3,6-TMP is directly used in cosmetics or further processed into tocopherols .

Oxidative Hydrolysis in Supercritical Water

A high-efficiency, eco-friendly method converts 2,5-dimethylbenzenesulfonic acid to 2,5-DMP using supercritical water :

Reaction Scheme :

2,5-Dimethylbenzenesulfonic Acid + O₂ → 2,5-DMP

Optimized Conditions :

| Parameter | Value/Detail |

|---|---|

| Temperature | 420°C |

| Pressure | 22.5 MPa |

| Catalyst | NaOH |

| Reaction Time | 10 seconds |

| Yield | 85.4% |

This method eliminates hazardous waste and reduces steps compared to traditional sulfonation routes .

Acid-Catalyzed Rearrangement (NIH-Shift Mechanism)

The NIH-shift mechanism explains the pH-dependent aromatization of 1,4-dimethylbenzene oxide to 2,5-DMP and its isomer 2,4-dimethylphenol :

Reaction Pathway :

1,4-Dimethylbenzene Oxide → 2,5-DMP (major) + 2,4-DMP (minor)

Kinetic Data :

| pH Condition | Rate Constant (k) | Product Ratio (2,5-DMP : 2,4-DMP) |

|---|---|---|

| pH ≥ 6 | 13 : 87 | |

| Acidic (H⁺) | 54 : 46 |

The shift in product dominance under acidic conditions underscores the role of protonation in directing rearrangement .

Comparative Analysis of Key Methods

| Method | Feedstock | Catalyst | Yield | Environmental Impact |

|---|---|---|---|---|

| Catalytic Cyclization | Cellulose derivatives | Au(I)/AgSbF₆ | 20% | Low (renewable feedstock) |

| Supercritical Hydrolysis | Sulfonic acid derivative | NaOH | 85.4% | Zero waste |

| NIH-Shift Rearrangement | Arene oxide | Acid/Base | Varies | Lab-scale applicability |

Industrial and Research Implications

-

Sustainability : Supercritical water hydrolysis offers a scalable, green alternative to coal tar extraction .

-

Catalytic Challenges : Low yields in gold-catalyzed cyclization necessitate further optimization for industrial adoption .

-

Mechanistic Insights : The NIH-shift study provides foundational knowledge for manipulating phenol derivatives in synthetic chemistry .

Applications De Recherche Scientifique

Industrial Applications

2,5-DMP has several industrial applications due to its chemical properties:

- Antioxidant Production : It is widely used in the manufacture of antioxidants for lubricating oils, gasoline, and elastomers. Antioxidants are critical in preventing oxidative degradation of materials .

- Phenolic Resins : 2,5-DMP serves as a monomer for producing poly(p-phenylene oxide) engineering resins, which are utilized in high-performance applications due to their thermal stability and mechanical strength .

- Intermediate for Pharmaceuticals : It is an important precursor for synthesizing pharmaceuticals such as gemfibrozil and other medicinal compounds .

Scientific Research Applications

Research has also focused on the biological effects and mechanisms of action of 2,5-DMP:

- Cell Signaling Studies : A study investigated the effects of 2,5-DMP on calcium signaling in human prostate cancer cells (PC3). The findings indicated that 2,5-DMP induced concentration-dependent increases in cytosolic free calcium levels. This effect was mediated through protein kinase C (PKC) pathways and store-operated calcium channels .

- Toxicological Studies : Research has shown that 2,5-DMP exhibits cytotoxic effects on various cell lines at high concentrations (350-1000 μM), indicating potential implications for safety assessments in industrial applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the efficacy of 2,5-DMP as an antioxidant in lubricating oils. The results demonstrated that formulations containing 2,5-DMP exhibited significantly improved oxidative stability compared to control formulations without antioxidants. This application underscores the compound's utility in enhancing the longevity and performance of lubricants.

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, 2,5-DMP was utilized as an intermediate in synthesizing trimethylphenol derivatives for vitamin E production. The process optimized the yield of vitamin E precursors using environmentally friendly methods that leverage renewable resources .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Industrial Chemistry | Antioxidants for lubricants | Enhances oxidative stability |

| Monomer for phenolic resins | Used in high-performance engineering resins | |

| Pharmaceuticals | Intermediate for gemfibrozil | Important for drug synthesis |

| Precursor for vitamin E synthesis | Utilizes green chemistry methods | |

| Biological Research | Calcium signaling studies | Implications for cancer research |

| Toxicology assessments | Evaluates safety in industrial applications |

Mécanisme D'action

The mechanism of action of 2,5-dimethylphenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity due to its phenolic nature. The hydroxyl group in the phenol ring can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its methyl groups can influence its hydrophobic interactions with lipid membranes .

Comparaison Avec Des Composés Similaires

2,5-Dimethylphenol is similar to other methylated phenols such as:

- 2,4-Dimethylphenol

- 2,6-Dimethylphenol

- 3,5-Dimethylphenol

- 3,4-Dimethylphenol

Uniqueness:

- This compound has unique properties due to the specific positioning of its methyl groups, which affects its reactivity and solubility compared to other isomers. For example, 2,6-dimethylphenol has different steric and electronic effects due to the position of the methyl groups, leading to variations in its chemical behavior .

Activité Biologique

2,5-Dimethylphenol, also known as p-xylenol, is an aromatic compound with significant biological activity. This article provides a detailed examination of its properties, mechanisms of action, and effects on various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₁₀O

- Molecular Weight : 138.17 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group (-OH) attached to a benzene ring that is substituted at the 2 and 5 positions with methyl groups. This structure contributes to its unique biological activity.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various microorganisms. Studies have shown that it disrupts cell membrane integrity and inhibits enzymatic functions within microbial cells.

- Case Study : A study on its efficacy against Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation at concentrations of 0.1% to 1% .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in mammalian cells. This is primarily due to oxidative stress and the generation of reactive oxygen species (ROS).

- Data Table: Cytotoxicity Levels in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 25 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 40 | Mitochondrial dysfunction |

Anti-inflammatory Effects

Recent studies have suggested that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Research Finding : In vitro experiments showed a reduction in TNF-alpha levels by up to 50% when macrophages were treated with 50 µM of the compound .

Environmental Impact and Biodegradation

This compound is also significant in environmental microbiology due to its presence as a pollutant. Certain bacterial strains have developed the ability to degrade this compound, which can be harnessed for bioremediation.

- Case Study : A strain of Pseudomonas stutzeri was found to effectively degrade this compound in contaminated soil samples, demonstrating its potential for use in bioremediation strategies .

Toxicological Considerations

While this compound has useful applications, it is essential to consider its toxicological profile. The compound can cause skin irritation and has been associated with respiratory issues upon inhalation.

- Toxicity Data Table

Propriétés

IUPAC Name |

2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOLZVEWDHZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-21-9 | |

| Record name | Phenol, 2,5-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025145 | |

| Record name | 2,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER | |

CAS No. |

95-87-4 | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH3E3564KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-dimethylphenol?

A1: this compound has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and bonding of the molecule, including 1H and 13C NMR. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as smoke condensate or food products. [, , , ]

- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule and its interactions with light. [, ]

Q3: How does this compound impact human prostate cancer cells?

A3: Research indicates that this compound can induce a rise in cytosolic free calcium ion (Ca2+) levels within PC3 human prostate cancer cells. This effect is concentration-dependent and involves both calcium influx from the extracellular environment and release from intracellular stores like the endoplasmic reticulum. The compound also exhibits cytotoxicity towards these cells, but this effect appears to be independent of calcium signaling. []

Q4: Does this compound interact with any specific enzymes?

A4: Yes, studies using human and rat liver microsomes show that this compound undergoes glucuronidation, a metabolic process facilitated by UDP-glucuronosyltransferase enzymes. The rate of glucuronidation is influenced by the position and size of substituents on the phenol ring. []

Q5: Has this compound been identified as a metabolite of any other compounds?

A5: Yes, this compound has been identified as a metabolite of p-xylene, a common aromatic hydrocarbon. Studies in rats have shown that administration of p-xylene metabolites, including this compound, can influence hepatic and pulmonary microsomal enzyme activities, mimicking some of the effects observed with p-xylene exposure. []

Q6: What are the common synthetic routes for producing this compound?

A6: Several methods have been reported for the synthesis of this compound:

- From p-xylene: This multi-step process involves nitration of p-xylene, followed by reduction and diazotization/hydrolysis to yield this compound. []

- From this compound crude product: This method utilizes vacuum distillation of the crude product followed by water melt crystallization to obtain high-purity this compound. []

- As a bio-based product: A novel strategy involves the catalytic pyrolysis of lignocellulose followed by selective hydroxylation to produce this compound. []

Q7: Can this compound be used as a monomer for polymerization?

A7: Yes, this compound can be polymerized via oxidative coupling polymerization. This reaction, often catalyzed by copper complexes, yields poly(2,5-dimethyl-1,4-phenylene ether). The regio-control of the polymerization, and therefore the properties of the resulting polymer, can be influenced by factors like catalyst structure and reaction conditions. [, , , ]

Q8: Does the structure of this compound impact its reactivity in polymerization reactions?

A8: Yes, the presence of the two methyl groups at the 2 and 5 positions of the phenol ring influences the regioselectivity of the oxidative coupling polymerization. Research has shown that the choice of catalyst and reaction conditions can be used to control the regiochemistry and produce polymers with specific properties. [, ]

Q9: Has this compound been detected in environmental samples?

A9: Yes, this compound has been identified in pyrolytic water generated during the thermal processing of automobile tires. Its presence alongside other organic compounds raises concerns about the potential environmental impact of tire pyrolysis. []

Q10: What analytical methods are commonly used for the determination of this compound?

A10: Several analytical techniques are available for the detection and quantification of this compound, including:

- Solid-Phase Microextraction (SPME) coupled with GC-MS: A sensitive and selective method for analyzing this compound in complex matrices like cigarette smoke condensate. []

- Gas Chromatography (GC): Used to separate and quantify this compound in mixtures, often in conjunction with a suitable detector like a flame ionization detector (FID) or mass spectrometer (MS). [, , ]

- High-Performance Liquid Chromatography (HPLC): Can be employed for the separation and quantification of this compound, particularly in biological samples. []

Q11: How is the environmental fate and degradation of this compound assessed?

A11: Research on the environmental fate and degradation of this compound is crucial for understanding its potential ecological impact. Studies have investigated:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.